molecular formula C5H7BrN2OS B1468951 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole CAS No. 1344107-53-4

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole

Cat. No.: B1468951
CAS No.: 1344107-53-4
M. Wt: 223.09 g/mol
InChI Key: MIXUTXWGSDLIBI-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole is a heterocyclic compound containing bromine, methoxyethyl, and thiadiazole groups

Scientific Research Applications

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The unique electronic properties of the thiadiazole ring make it a candidate for use in organic electronics and photovoltaic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole, while a Suzuki-Miyaura coupling reaction would result in a biaryl compound.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3,4-thiadiazole: Lacks the methoxyethyl group, which may result in different reactivity and applications.

    5-(2-Methoxyethyl)-1,3,4-thiadiazole: Lacks the bromine atom, affecting its ability to participate in certain reactions like nucleophilic substitution.

    2-Chloro-5-(2-methoxyethyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological activity.

Uniqueness

2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and methoxyethyl groups, which confer distinct chemical and physical properties. The bromine atom allows for versatile chemical modifications, while the methoxyethyl group enhances solubility and potential biological activity.

Properties

IUPAC Name

2-bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2OS/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXUTXWGSDLIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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